molecular formula C14H19ClN4O3 B1211868 Trimethoprim hydrochloride CAS No. 60834-30-2

Trimethoprim hydrochloride

Cat. No.: B1211868
CAS No.: 60834-30-2
M. Wt: 326.78 g/mol
InChI Key: YLCCEQZHUHUYPA-UHFFFAOYSA-N
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Description

Trimethoprim hydrochloride is a synthetic antibacterial agent primarily used to treat urinary tract infections. It is a derivative of trimethoprim, which is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethoprim hydrochloride involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds. The reaction is typically carried out in an inert solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound often follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethoprim hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Trimethoprim hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trimethoprim hydrochloride exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleic acids. By blocking this pathway, this compound prevents the synthesis of bacterial DNA and RNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoprim hydrochloride is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections with minimal effects on human cells.

Properties

CAS No.

60834-30-2

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.78 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H

InChI Key

YLCCEQZHUHUYPA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

60834-30-2

Origin of Product

United States

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